1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride and a suitable base.
Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be attached through alkylation reactions using 2-phenylethyl halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving diazepane derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl and phenylethyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-piperazine: Similar structure but with a six-membered ring.
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-pyrrolidine: Similar structure but with a five-membered ring.
Uniqueness
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane is unique due to its seven-membered diazepane ring, which can confer different chemical and biological properties compared to its six- and five-membered counterparts
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-phenylethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-7-8-16)18-11-4-10-17(13-14-18)12-9-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDIDCGKZTWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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